

Nickel-Vanadium versus Platinum: A Comparative Guide to Catalysts for Hydrogen Evolution

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Compound of Interest

Compound Name: Nickel;vanadium

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A detailed analysis of nickel-vanadium (NiV) alloys as a cost-effective alternative to platinum (Pt) for the hydrogen evolution reaction (HER) reveals a competitive landscape where the non-precious metal catalyst can, under certain conditions, outperform the benchmark platinum catalyst. While platinum has long been the gold standard for HER due to its high efficiency, its scarcity and high cost are significant barriers to large-scale hydrogen production through water electrolysis.[1][2][3] Recent advancements in material science have highlighted nickel-vanadium-based materials as a promising, earth-abundant alternative.[4]

One notable study reports a highly dispersed nickel supported on vanadium nitride (Ni/VN) catalyst that not only matches the turnover frequency of a commercial platinum on carbon (Pt/C) catalyst but also exhibits a lower overpotential in alkaline solutions.[5] Specifically, the Ni/VN catalyst required an overpotential of only 43 mV to achieve a current density of 10 mA cm⁻², which was lower than the 57 mV required by Pt/C under the same conditions.[5] This suggests that nitride-based materials have the potential to even surpass the efficiency of precious metal catalysts for HER.[5]

Performance Comparison

The following table summarizes key performance metrics for nickel-vanadium and platinum-based catalysts for the hydrogen evolution reaction, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions between different research groups.

Catalyst	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni/VN	Alkaline	43	Not specified	More durable than Pt/C	[5]
Pt/C	Alkaline	57	Not specified	Less durable than Ni/VN	[5]
Ir-doped NiV LDH	1.0 M KOH	41	Not specified	Not specified	[1]
Fe-doped NiO/NF	1.0 M KOH	88	49.7	Not specified	[1]
NiCoP/rGO	Acid	55 (at 20 mA/cm ²)	45.2	Not specified	[1]
Pt/C	0.5 M H ₂ SO ₄	~30	~30	Subject to degradation	[2][6]
Pt-based	1 M KOH	32	32.5	Not specified	[7]

Experimental Protocols

The characterization of HER catalysts typically involves standardized electrochemical measurements in a three-electrode cell.[8][9][10]

Standard Three-Electrode Setup:

- Working Electrode: The catalyst material deposited on a conductive substrate (e.g., glassy carbon, carbon paper, or stainless-steel mesh).[8]
- Counter Electrode: A platinum wire or sheet is commonly used when testing PGM-based catalysts. For PGM-free catalysts like NiV, a graphite rod is recommended to avoid platinum contamination.[3][8]

- **Reference Electrode:** A standard reference electrode, such as a mercury/mercury oxide (Hg/HgO) electrode for alkaline solutions, is used.[8]

Key Electrochemical Measurements:

- **Linear Sweep Voltammetry (LSV):** This technique is used to determine the overpotential required to achieve a certain current density. For HER catalysts, the potential is typically swept from 0 to -0.5 V vs. the reversible hydrogen electrode (RHE) at a scan rate of around 10 mV/s.[9]
- **Tafel Analysis:** The Tafel slope is derived from the LSV data and provides insight into the reaction mechanism. A lower Tafel slope generally indicates more favorable kinetics.[6][8]
- **Chronoamperometry or Chronopotentiometry:** These methods are employed to assess the long-term stability of the catalyst by holding a constant potential or current, respectively, and monitoring the current density or potential over an extended period.[8]
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to measure the resistance within the electrochemical cell, which is crucial for iR correction of the polarization data.[9]

Reaction Mechanisms and Pathways

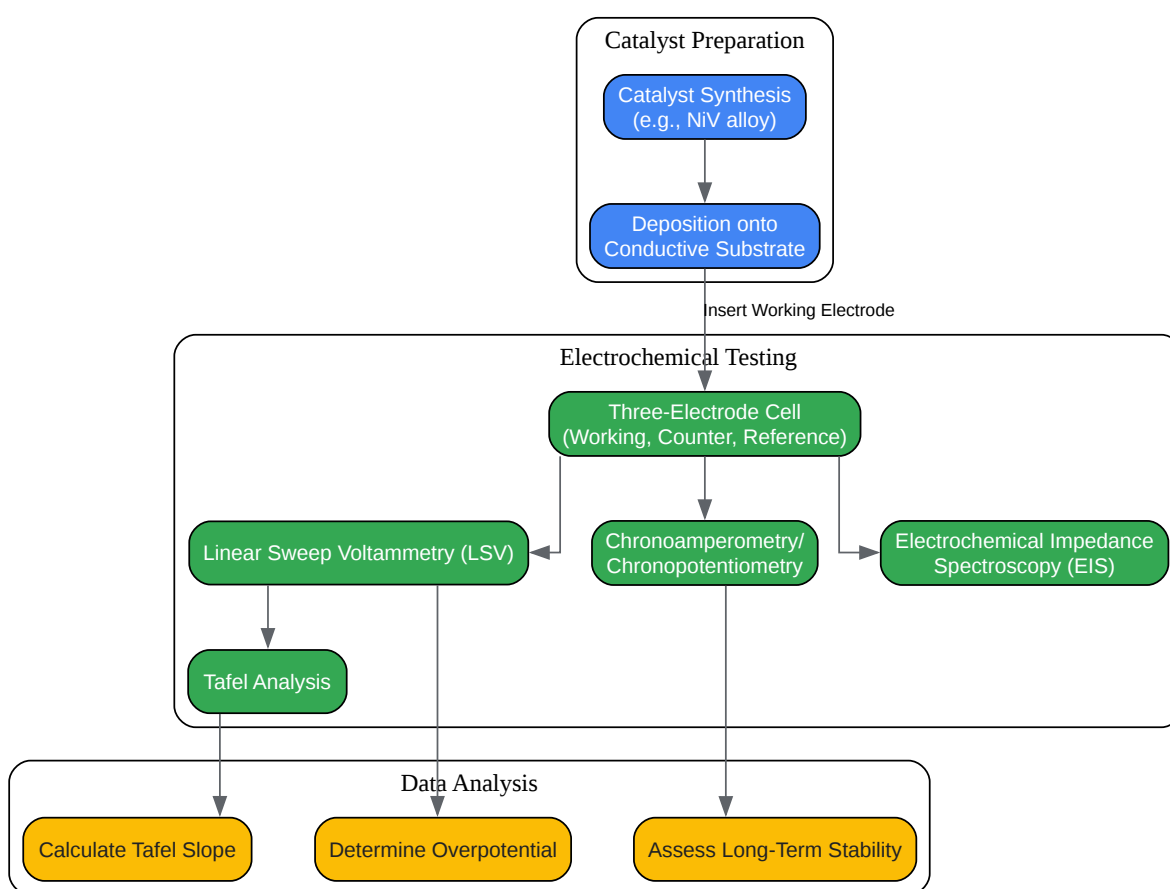
The hydrogen evolution reaction proceeds through different elementary steps depending on the catalyst and the pH of the electrolyte. The two primary pathways are the Volmer-Heyrovsky and the Volmer-Tafel mechanisms.

- **Volmer Step:** The initial adsorption of a proton and an electron to form an adsorbed hydrogen atom (H^*).
- **Heyrovsky Step:** The reaction of an adsorbed hydrogen atom with a proton and an electron to form a hydrogen molecule (H_2).
- **Tafel Step:** The recombination of two adsorbed hydrogen atoms to form a hydrogen molecule.

Research suggests that the high-performing Ni/VN catalyst follows the Volmer-Tafel mechanism, which is known for its low overpotential.[5] Platinum is also known to be highly

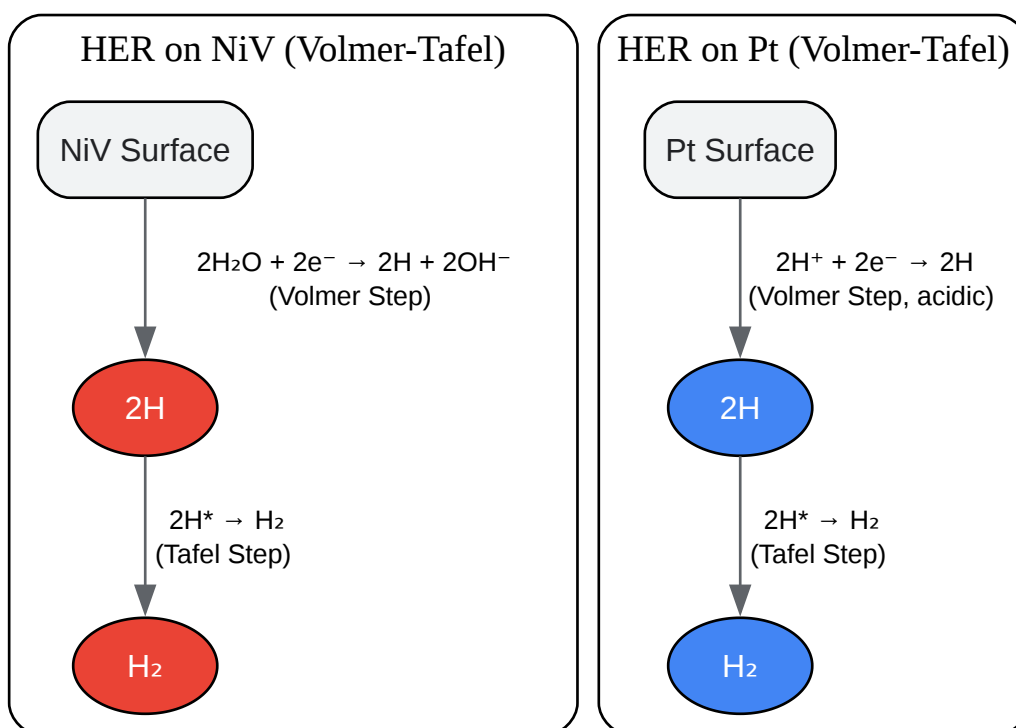
efficient for the Volmer-Tafel pathway.[6]

Below are diagrams illustrating the experimental workflow for catalyst testing and the proposed HER mechanisms on NiV and Pt surfaces.



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Fig. 1: Experimental workflow for HER catalyst testing.



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Fig. 2: Simplified HER mechanisms on NiV and Pt surfaces.

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